molecular formula C7H12ClF2N B3110097 5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride CAS No. 1782456-99-8

5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride

Cat. No.: B3110097
CAS No.: 1782456-99-8
M. Wt: 183.63
InChI Key: VDNXSLMZLQNXAC-UHFFFAOYSA-N
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Description

5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrrolidine core with two fluorine atoms at the 5,5-positions and a hydrochloride counterion. Its molecular weight is 207.70 g/mol, as reported in commercial catalogs . The compound is utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name

5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)1-5-3-10-4-6(5)2-7;/h5-6,10H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNXSLMZLQNXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CC1(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride typically involves the fluorination of octahydrocyclopenta[c]pyrrole. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of difluorinated ketones or alcohols.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of iodinated or other halogenated derivatives.

Scientific Research Applications

5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

  • Molecular Formula: C₁₂H₁₉NO₃
  • Molecular Weight : 225.28 g/mol
  • Key Features : Contains a ketone (5-oxo) and a tert-butyl ester substituent.
  • Synthesis : Prepared via acid chloride coupling followed by silica gel chromatography .
  • Applications : Serves as an intermediate in organic synthesis, contrasting with the target compound’s role as a pharmaceutical precursor. The absence of fluorine and presence of a bulky ester group reduce its polarity compared to the difluoro-hydrochloride derivative .

Bipyrrole Derivatives

5,5'-Diheptanoyl-2,2'-bi(N-methyl)pyrrole

  • Key Features: A bipyrrole with heptanoyl chains at the 5,5'-positions and N-methyl groups.
  • Synthesis : Synthesized via Grignard reactions and column chromatography, yielding compounds studied for DNA-binding via fluorescence spectroscopy .
  • Comparison : The extended π-conjugation in bipyrroles enables strong DNA intercalation, unlike the fused bicyclic system of the target compound, which prioritizes steric specificity in drug design .

Heterocyclic Derivatives with Bioactive Substituents

Indolocarbazole Derivatives

  • Key Features : Glycosidic linkages and pyrrole-carbonyl motifs enhance kinase inhibition (e.g., against ssSTK) .
  • Comparison: The 5,5-difluoro substitution in the target compound may similarly enhance binding affinity, as fluorination is known to improve metabolic stability and target engagement .

Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate

  • Key Features : Combines oxazole and cyclopropylmethyl groups.
  • Synthesis : Involves cyclopropanecarboxylic acid activation and coupling .
  • Comparison : The oxazole ring confers distinct electronic properties compared to the pyrrolidine core, influencing pharmacological activity .

Degradation Products and Spiro Compounds

2,2′-Bipyrrole

  • Molecular Formula : C₈H₆N₂
  • Source : Bacterial degradation of porphyrins .
  • Comparison : Linear bipyrroles lack the fused bicyclic structure of the target compound, limiting their application in targeted drug design .

Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide Hydrochloride

  • Molecular Formula: C₈H₁₄ClNO₄S
  • Molecular Weight : 255.71 g/mol
  • Key Features : Spiro architecture with sulfone and ester groups.
  • Comparison : The sulfone group increases solubility, whereas the difluoro-hydrochloride derivative’s compact structure favors membrane permeability .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Primary Application
5,5-Difluorooctahydrocyclopenta[c]pyrrole HCl C₉H₁₄ClF₂N 207.70 Fused bicyclic core, 5,5-F₂, HCl Not specified Drug synthesis building block
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 5-oxo, tert-butyl ester Acid chloride coupling Organic intermediate
5,5'-Diheptanoyl-2,2'-bi(N-methyl)pyrrole ~C₂₄H₃₄N₂O₂ N/A Bipyrrole, heptanoyl chains Grignard reaction DNA-binding studies
Indolocarbazole derivatives Varies Varies Glycosidic linkages, carbonyl Multi-step synthesis Kinase inhibition
Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide HCl C₈H₁₄ClNO₄S 255.71 Spiro ring, sulfone Not specified Pharmaceutical intermediate

Biological Activity

5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride is a fluorinated heterocyclic compound that has attracted attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms attached to a cyclopentane ring fused with a pyrrole ring. This structural configuration contributes to its stability and reactivity, making it a valuable compound in medicinal chemistry.

Molecular Formula: C7H10F2N·HCl
Molecular Weight: 179.62 g/mol
CAS Number: 1260788-72-4

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine substitutions enhance the compound's binding affinity and stability, allowing it to modulate biological pathways effectively.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation: It can interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain Gram-positive and Gram-negative bacteria.
  • Antitumor Activity: Some derivatives of pyrrole compounds have shown promise in inhibiting tumor growth in vitro and in vivo models.
  • Neuroprotective Effects: Its potential neuroprotective effects are being explored for applications in neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial properties of several pyrrole derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 μg/mL .
  • Antitumor Potential:
    In a preclinical study, derivatives of this compound were tested for their ability to inhibit tumor cell proliferation. Results indicated that certain analogs reduced cell viability in breast cancer cell lines by inducing apoptosis .
  • Neuroprotective Studies:
    Research investigating the neuroprotective effects of fluorinated pyrroles found that these compounds could mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications in Alzheimer's disease models .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameBiological ActivityMIC (μg/mL)Notes
This compoundAntimicrobial32-64Effective against Gram-positive bacteria
4,4-Difluorooctahydrocyclopenta[c]pyrroleAntitumorNot specifiedInhibits breast cancer cell proliferation
Pyrrolidine derivativesNeuroprotectiveVariesProtects against oxidative stress

Q & A

Q. How can the structural identity of 5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride be confirmed in synthetic batches?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H-NMR^1 \text{H-NMR} and 13C-NMR^{13} \text{C-NMR} to confirm the stereochemistry and fluorine substitution patterns. Compare chemical shifts with literature data for cyclopenta[c]pyrrole derivatives (e.g., δ3.04.5ppm\delta \sim 3.0-4.5 \, \text{ppm} for bridgehead protons in bicyclic systems) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (Mol. Wt. 207.70) and elemental composition against calculated values (e.g., C8H12F2NHCl\text{C}_8\text{H}_{12}\text{F}_2\text{N} \cdot \text{HCl}) .
  • CAS Registry Validation : Cross-reference CAS No. 2092801-29-9 for batch-specific identification .

Q. What methods are recommended for assessing the purity of this compound?

Methodological Answer:

  • Limit Tests :
TestSpecificationMethod Reference
Heavy Metals≤ 20 μg/g (Method A)USP General Chapter 2.2.3
Sulfated Ash≤ 0.1% w/wGravimetric Analysis
Loss on Drying≤ 0.5% w/w at 105°COven Drying
  • Clarity and Color : Dissolve 1.0 g in 10 mL water; solution must remain clear and colorless .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during characterization of fluorinated bicyclic pyrrolidines?

Methodological Answer:

  • Dynamic Effects : Fluorine atoms induce splitting in 1H-NMR^1 \text{H-NMR} signals due to 1H-19F^1 \text{H-}^{19} \text{F} coupling. Use 19F-NMR^{19} \text{F-NMR} to distinguish between axial/equatorial fluorine configurations (e.g., δ120ppm\delta -120 \, \text{ppm} for geminal difluorides) .
  • Comparative Analysis : Cross-validate with synthetic intermediates (e.g., tert-butyl carbamates or non-fluorinated analogs) to isolate stereochemical contributions .

Q. What strategies optimize the synthesis yield of this compound?

Methodological Answer:

  • Reaction Conditions :
ParameterOptimization StrategyEvidence Source
CatalystUse Pd/C or Raney Ni for hydrogenation of precursor pyrroles
TemperatureMaintain 0–5°C during fluorination to minimize side reactions
PurificationSilica gel chromatography (EtOAc/hexane, 25%) for diastereomer separation
  • Scale-Up : Increase stoichiometric excess of fluorinating agents (e.g., DAST) to >1.5 eq. for complete conversion .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Degradation Pathways :
  • Hydrolytic Stability : Avoid aqueous solutions at pH >7, as the cyclopenta[c]pyrrole core may undergo ring-opening via nucleophilic attack .
  • Thermal Stability : Store at -20°C under inert gas; prolonged exposure to >40°C accelerates decomposition (TGA/DSC recommended for batch-specific profiles) .
    • Microbial Degradation : Monitor for bipyrrole byproducts (e.g., 2,2′-bipyrrole) using GC-MS if stored in non-sterile environments .

Q. What methodologies enable functionalization of this compound for structure-activity studies?

Methodological Answer:

  • Arylation : React with phenylhydrazine hydrochloride under basic conditions (0.5 M NaOH, 50–60 h stirring) to introduce aryl groups at the pyrrole nitrogen .
  • Multi-Component Reactions : Employ β-nitroalkenes or aldehydes to synthesize polysubstituted dihydropyrroles (e.g., Wang et al.’s four-component protocol) .

Data Contradiction Analysis

  • Fluorine-Induced Stereochemical Ambiguity : Conflicting 1H-NMR^1 \text{H-NMR} signals may arise from dynamic chair flipping in the bicyclic system. Use low-temperature NMR (-40°C) to "freeze" conformers and assign stereochemistry unambiguously .
  • Purity vs. Yield Trade-Off : High-purity batches (≥98% by HPLC) often require sacrificing yield during column chromatography. Optimize gradient elution (e.g., 10→40% EtOAc in hexane) to balance both .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride
Reactant of Route 2
5,5-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride

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